molecular formula C12H12N2O4 B1643066 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid CAS No. 115948-88-4

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

Cat. No.: B1643066
CAS No.: 115948-88-4
M. Wt: 248.23 g/mol
InChI Key: LAALKUNVPQKOCW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and its modulation can have significant effects on neuronal excitability. Carbonic anhydrase II is an enzyme that catalyzes the rapid conversion of carbon dioxide to bicarbonate and protons, a critical reaction in many physiological processes.

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and as an inhibitor of carbonic anhydrase II . By enhancing the activity of the GABAA receptor, it increases the inhibitory effects of GABA on neuronal activity, potentially reducing excitability and seizures. Inhibition of carbonic anhydrase II can affect various physiological processes, including fluid balance and pH regulation.

Result of Action

The compound’s action results in enhanced GABAA receptor activity and inhibited carbonic anhydrase II activity. This can lead to decreased neuronal excitability and altered physiological processes, potentially resulting in anticonvulsant effects . The compound has been evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice, showing promising anticonvulsant activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as amino acids. For instance, glycine can be used in this reaction . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents, and optimizing reaction conditions for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.

    Biology: Studied for its potential anticonvulsant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for neurological disorders.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-9(11(16)17)14-10(15)7-5-3-4-6-8(7)13-12(14)18/h3-6,9H,2H2,1H3,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAALKUNVPQKOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192543
Record name α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115948-88-4
Record name α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115948-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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